

Introduction: The Significance of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

CAS No.: 23429-74-5

Cat. No.: B1625678

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Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and applications.^{[1][2]} The specific compound, **1-(4-bromophenyl)-3-hydroxy-1H-pyrazole**, incorporates several key structural motifs: a pyrazole core, a bromophenyl substituent at the N1 position, and a hydroxyl group at the C3 position. These features are expected to give rise to a unique and informative NMR spectrum, providing a detailed fingerprint of its molecular structure. Understanding this spectral data is paramount for confirming its synthesis, assessing its purity, and elucidating its interactions in various chemical and biological systems.

Predicted NMR Spectral Data

While a definitive, experimentally verified spectrum for this exact molecule is not readily available in the public domain, we can predict the ¹H and ¹³C NMR spectral data with a high degree of confidence based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.^{[3][4][5][6]}

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the pyrazole ring. The hydroxyl proton is also expected to be present, though its chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for **1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole**

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-4 (pyrazole)	6.0 - 6.5	d	~2-3	Coupled to H-5.
H-5 (pyrazole)	7.5 - 8.0	d	~2-3	Coupled to H-4.
H-2', H-6' (bromophenyl)	7.6 - 7.8	d	~8-9	'ortho' protons on the bromophenyl ring.
H-3', H-5' (bromophenyl)	7.4 - 7.6	d	~8-9	'meta' protons on the bromophenyl ring.
OH	9.0 - 12.0	br s	-	Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D ₂ O.

Rationale for Predictions:

- Pyrazole Ring Protons: The chemical shifts for H-4 and H-5 on the pyrazole ring are based on data from various substituted pyrazoles.^{[1][7]} The electron-withdrawing nature of the N1-aryl group and the electronic effect of the C3-hydroxyl group will influence their precise positions. The expected doublet splitting pattern arises from the coupling between these two adjacent protons.

- **Bromophenyl Ring Protons:** The aromatic protons of the 4-bromophenyl group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') will be shielded relative to the protons ortho to the pyrazole ring (H-2' and H-6').
- **Hydroxyl Proton:** The hydroxyl proton is typically observed as a broad singlet due to hydrogen bonding and chemical exchange.[8] Its chemical shift can vary significantly with solvent, temperature, and concentration. A D₂O exchange experiment can be used to confirm its assignment, as the signal will disappear upon addition of deuterium oxide.[8]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-3 (pyrazole)	155 - 165	Attached to the hydroxyl group, expected to be significantly downfield.
C-5 (pyrazole)	135 - 145	Influenced by the adjacent nitrogen and the C4-H.
C-4 (pyrazole)	95 - 105	Shielded carbon in the pyrazole ring.
C-1' (bromophenyl)	138 - 142	Quaternary carbon attached to the pyrazole nitrogen.
C-2', C-6' (bromophenyl)	120 - 125	Carbons ortho to the pyrazole ring.
C-3', C-5' (bromophenyl)	130 - 135	Carbons meta to the pyrazole ring, ortho to the bromine.
C-4' (bromophenyl)	118 - 122	Quaternary carbon attached to the bromine atom.

Rationale for Predictions:

- **Pyrazole Ring Carbons:** The chemical shift of C-3 is expected to be the most downfield of the pyrazole carbons due to the direct attachment of the electronegative oxygen atom. C-5 will also be downfield due to the influence of the adjacent nitrogen. C-4 is typically the most shielded carbon in the pyrazole ring.
- **Bromophenyl Ring Carbons:** The chemical shifts of the bromophenyl carbons are predicted based on the substituent effects of the pyrazole ring and the bromine atom.^[9] The quaternary carbon attached to bromine (C-4') will be significantly influenced by the heavy atom effect.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for **1-(4-bromophenyl)-3-hydroxy-1H-pyrazole**, the following experimental procedures are recommended.

Sample Preparation

- **Solvent Selection:** Dimethyl sulfoxide- d_6 (DMSO- d_6) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for variable temperature experiments if needed. Chloroform- d ($CDCl_3$) can also be used, but the hydroxyl proton may exchange more rapidly or have a different chemical shift.
- **Concentration:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[\[10\]](#)[\[11\]](#)

1D NMR Spectroscopy

- 1H NMR:
 - Acquire a standard proton spectrum.
 - Pay attention to the spectral width to ensure all signals, including the potentially broad hydroxyl proton, are observed.
 - Perform a D_2O exchange experiment to confirm the hydroxyl proton signal.[\[8\]](#) Add a drop of D_2O to the NMR tube, shake well, and re-acquire the spectrum. The OH signal should disappear or significantly decrease in intensity.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain sharp singlets for each carbon.
 - A sufficient number of scans will be required to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance.

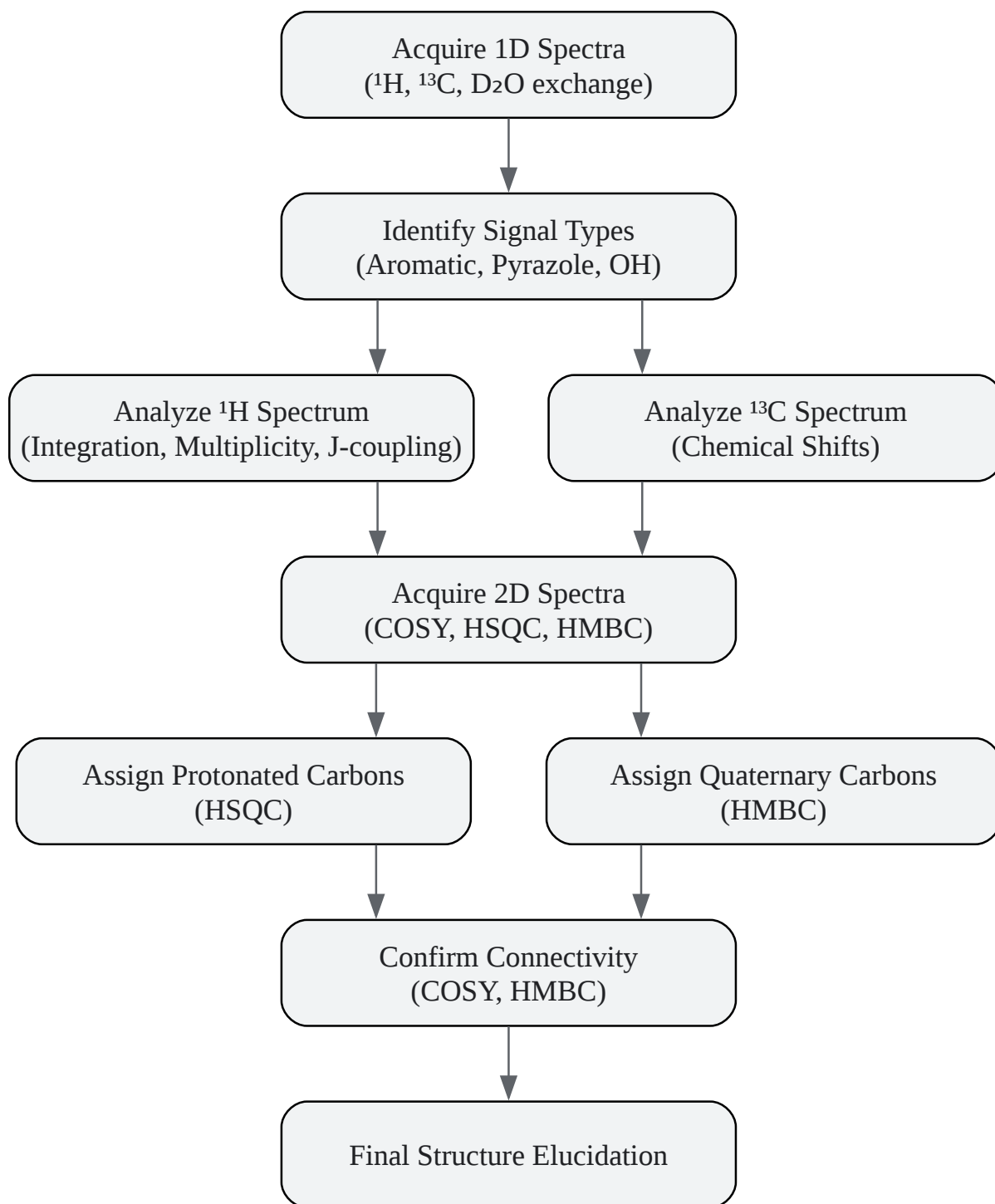
2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

- COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the J-coupling between H-4 and H-5 of the pyrazole ring and between the ortho and meta protons of the bromophenyl ring.[8]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C-4, C-5, C-2'/C-6', and C-3'/C-5').
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons by observing correlations from known protons. For example, correlations from the pyrazole protons (H-4, H-5) to the bromophenyl carbons can confirm the connectivity.

Navigating Tautomerism

It is important to consider the possibility of tautomerism in 3-hydroxy-pyrazoles. The compound can potentially exist in equilibrium with its keto tautomer, 1-(4-bromophenyl)-1H-pyrazol-3(2H)-one.



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